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Compound of Interest

Compound Name:
3-(2,4,6-

Trichlorophenoxy)propane-1,2-diol

CAS No.: 5112-23-2

Cat. No.: B13764274 Get Quote

Executive Summary & Scope
This guide provides a technical analysis of the Structure-Activity Relationship (SAR) of

Chlorphenesin (3-(4-chlorophenoxy)-1,2-propanediol) and its pharmacologically active

carbamate derivative, Chlorphenesin Carbamate.

While Chlorphenesin is widely utilized as an antimicrobial preservative in cosmetics, its

carbamylated analog functions as a centrally acting skeletal muscle relaxant.[1][2][3][4] This

guide dissects the molecular modifications that shift this efficacy from simple antisepsis to

complex polysynaptic reflex inhibition, benchmarking performance against the structural

prototype Mephenesin and the clinical alternative Methocarbamol.

Structural Core & SAR Logic
The pharmacological scaffold of this class is the aryloxypropanediol. The transition from the

parent compound (Mephenesin) to Chlorphenesin Carbamate represents a classic case of

rational drug design aimed at improving metabolic stability and lipophilicity.

The Pharmacophore
The activity depends on the integrity of the glycerol ether linkage. The SAR can be

deconstructed into three zones:
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The Aromatic Ring (Lipophilic Zone): Substitutions here dictate potency and metabolic route.

The Ether Linkage: Essential for conformational flexibility.

The Propanediol Chain (Hydrophilic/Metabolic Zone): The primary site of metabolism.

Key Structural Modifications
Modification Structural Change Pharmacological Impact

p-Chlorination

Replacement of o-methyl

(Mephenesin) with p-chloro

(Chlorphenesin).

Increases LogP (Lipophilicity):

Enhances CNS

penetration.Metabolic

Blockade: Seals the para

position, preventing rapid ring

hydroxylation common in

mephenesin.

Carbamoylation
Conversion of primary C1-

hydroxyl to carbamate ester.

Extends Half-life: Blocks the

rapid oxidation of the primary

alcohol to inactive carboxylic

acid.Acid Stability: Allows for

oral bioavailability.

Visualization: SAR Decision Tree
The following diagram illustrates the logical flow of structural modifications and their resulting

biological effects.
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Figure 1: Structural evolution from Mephenesin to Chlorphenesin Carbamate, highlighting the

impact of chlorination and carbamoylation on stability and potency.[5]

Comparative Performance Analysis
The following data synthesizes pharmacokinetic and pharmacodynamic parameters. Note that

while Chlorphenesin (diol) is antifungal, the Carbamate is the relevant comparator for muscle

relaxation.

Table 1: Physicochemical & Pharmacological
Comparison

Parameter
Mephenesin
(Prototype)

Chlorphenesin
Carbamate
(Optimized)

Methocarbamol
(Alternative)

Structure o-Tolyl glycerol ether
p-Chlorophenyl

glycerol carbamate

o-Methoxyphenyl

glycerol carbamate

LogP (Calc) ~1.0 ~2.1 ~1.1

Bioavailability
Low (First-pass

metabolism)
High High

Half-Life (Human) < 1 hour ~3.5 hours ~1.5 - 2 hours

Primary Metabolism
Oxidation of C1-OH to

acid

Glucuronidation of

secondary OH

Demethylation &

Glucuronidation

Potency (Strychnine

Antagonism)
Reference (1.0) ~1.8x Mephenesin ~1.2x Mephenesin

Clinical Utility
Obsolete (Short

duration)

Muscle Relaxant (Pain

focus)

Muscle Relaxant

(Spasm focus)

Scientist's Insight: Chlorphenesin Carbamate exhibits superior lipophilicity (LogP ~2.1)

compared to Methocarbamol.[6][7][8][9] This theoretically allows for better blood-brain barrier

penetration, correlating with its efficacy in blocking spinal interneurons. However,
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Methocarbamol remains more popular clinically, likely due to a more favorable side-effect

profile regarding sedation.

Experimental Protocols
To validate these SAR claims, the following protocols are standard in the evaluation of these

analogs.

Synthesis of Chlorphenesin Carbamate
(Carbamoylation)
Objective: Convert the primary hydroxyl of Chlorphenesin to a carbamate to enhance metabolic

stability. Method: Transesterification using Diethyl Carbonate (Green Chemistry Approach).

Reagents: Chlorphenesin (1.0 eq), Diethyl Carbonate (excess), Sodium Methoxide

(catalytic), Ethanol.

Reaction:

Charge a reaction vessel with Chlorphenesin and Diethyl Carbonate.

Add Sodium Methoxide catalyst.

Heat to reflux (approx. 85°C) for 4-6 hours. Monitor via TLC (Mobile phase: Ethyl

Acetate/Hexane 1:1).

Intermediate: This forms the cyclic carbonate.

Ammonolysis:

Cool the mixture to 5°C.

Introduce Ammonia gas or concentrated Ammonium Hydroxide.

Stir for 12 hours at room temperature to open the cyclic carbonate into the primary

carbamate.

Purification:
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Evaporate solvent under reduced pressure.

Recrystallize the crude solid from Toluene or Ethanol/Water.

Validation: Melting point should be 89-91°C.

Bioassay: Strychnine Antagonism (Spinal Reflex
Inhibition)
Objective: Quantify the central muscle relaxant potency.[10] Strychnine blocks glycine

receptors (inhibitory), causing convulsions. Agents that enhance inhibition (like Chlorphenesin

Carbamate) protect against this.

Subjects: Male Swiss Webster mice (18-22g), n=10 per group.

Preparation: Dissolve test compounds in 1% CMC (Carboxymethylcellulose).

Dosing: Administer Test Compound (Chlorphenesin Carbamate) or Control (Methocarbamol)

orally (p.o.) at graded doses (e.g., 50, 100, 200 mg/kg).[11]

Challenge: 30 minutes post-dosing, administer Strychnine Sulfate (2 mg/kg, s.c.).

Observation: Observe for 30 minutes.

Endpoint: Presence of tonic extensor convulsions or death.

Calculation: Calculate the PD50 (Protective Dose 50%) using Probit analysis.

Expected Result: Chlorphenesin Carbamate PD50 ≈ 180 mg/kg; Mephenesin PD50 > 300

mg/kg (due to rapid metabolism).

Mechanism of Action Visualization
The following diagram details the pathway by which Chlorphenesin Carbamate induces muscle

relaxation, highlighting its site of action in the spinal cord.
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Figure 2: Mechanism of Action pathway. The drug acts centrally on spinal interneurons rather

than directly on the muscle, distinguishing it from neuromuscular blockers.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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